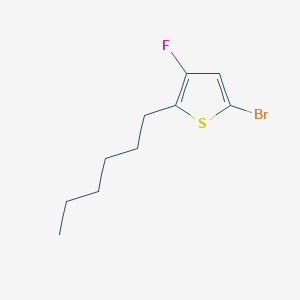

5-Bromo-3-fluoro-2-hexylthiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrFS |

|---|---|

Molecular Weight |

265.19 g/mol |

IUPAC Name |

5-bromo-3-fluoro-2-hexylthiophene |

InChI |

InChI=1S/C10H14BrFS/c1-2-3-4-5-6-9-8(12)7-10(11)13-9/h7H,2-6H2,1H3 |

InChI Key |

PZGNZRUURFZQKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=C(S1)Br)F |

Origin of Product |

United States |

Advanced Functionalization and Derivatization of 5 Bromo 3 Fluoro 2 Hexylthiophene

Cross-Coupling Reactions at the Halogenated Positions

The halogenated positions of 5-Bromo-3-fluoro-2-hexylthiophene provide specific sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is a key factor that enables selective functionalization.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. For this compound, this reaction is primarily used to introduce aryl or vinyl substituents at the 5-position of the thiophene (B33073) ring.

A critical aspect of the functionalization of this compound is the chemoselectivity of cross-coupling reactions. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides follows a general trend: I > Br > OTf > Cl >> F. nih.gov The carbon-bromine bond is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the highly stable carbon-fluorine bond. As a result, Suzuki-Miyaura reactions performed on this substrate occur with high selectivity at the C-Br bond, leaving the C-F bond intact. This allows for the precise synthesis of 5-aryl-3-fluoro-2-hexylthiophene derivatives, where the fluorine atom remains as a key substituent influencing the electronic properties of the final product. Studies on similar polyhalogenated aromatic compounds confirm that selective coupling at the bromine site over fluorine is a robust and predictable outcome. rsc.org

The electronic nature of the substituents on the arylboronic acid coupling partner significantly influences the efficiency and rate of the Suzuki-Miyaura reaction. Generally, electron-withdrawing groups on the arylboronic acid can increase the Lewis acidity of the boron atom, which may facilitate transmetalation. libretexts.org Conversely, electron-donating groups can enhance the nucleophilicity of the aryl group.

Research on the closely related compound, 2,5-dibromo-3-hexylthiophene (B54134), demonstrates these effects clearly. When coupled with various arylboronic acids, the yields can be modulated by the electronic properties of the boronic acid's substituents. researchgate.net This principle is directly applicable to this compound. Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., nitro, nitrile) on the arylboronic acid can lead to high yields of the corresponding biaryl products. researchgate.net

Table 1: Suzuki-Miyaura Coupling of Brominated Thiophenes with Various Arylboronic Acids This table is based on findings from the analogous reaction with 2,5-dibromo-3-hexylthiophene, illustrating the expected outcomes for this compound.

| Arylboronic Acid Substituent | Electronic Effect | Catalyst System | Expected Yield |

| 4-Methylphenyl | Electron-donating | Pd(PPh₃)₄ / K₃PO₄ | Good to Excellent |

| 4-Methoxyphenyl | Electron-donating | Pd(PPh₃)₄ / K₃PO₄ | Good to Excellent |

| Phenyl | Neutral | Pd(PPh₃)₄ / K₃PO₄ | Good to Excellent |

| 4-Nitrophenyl | Electron-withdrawing | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good |

| 4-Cyanophenyl | Electron-withdrawing | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good |

Data adapted from studies on analogous brominated thiophenes. researchgate.netresearchgate.net

Stille Cross-Coupling Applications

The Stille cross-coupling reaction, which pairs an organohalide with an organotin compound, serves as another effective method for C-C bond formation at the C-Br position of this compound. libretexts.orgwikipedia.org Similar to the Suzuki reaction, Stille coupling is highly selective for the C-Br bond over the C-F bond. nih.gov This reaction is particularly valuable in polymer chemistry for the synthesis of conjugated polymers. By reacting the brominated thiophene with a distannylated comonomer, alternating copolymers can be synthesized. The mild reaction conditions and tolerance for a wide variety of functional groups make the Stille reaction a versatile tool, although the toxicity of organotin reagents is a significant drawback. wikipedia.org

Kumada Catalyst Transfer Polycondensation (KCTP) and Grignard Metathesis (GRIM)

Kumada Catalyst Transfer Polycondensation (KCTP), also known as Grignard Metathesis (GRIM) polymerization, is a powerful chain-growth polymerization technique for synthesizing regioregular conjugated polymers with controlled molecular weights and low polydispersity. tdl.orgacs.org The process begins with the formation of a Grignard reagent from this compound by treating it with a Grignard exchange reagent like isopropylmagnesium chloride. This selectively converts the C-Br bond into a C-MgBr bond.

The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates polymerization. psu.edu The mechanism is characterized by the catalyst "transferring" along the growing polymer chain after each monomer addition, which imparts a "living" character to the polymerization. acs.org This living nature allows for the synthesis of well-defined homopolymers and block copolymers. tdl.org While most literature focuses on the polymerization of non-fluorinated 3-hexylthiophene (B156222), the mechanism is directly applicable. The fluorine atom at the 3-position would remain on the polymer backbone, modulating the polymer's electronic and physical properties.

Table 2: Typical Results for GRIM Polymerization of Substituted Thiophenes This table illustrates typical polymer characteristics achievable via GRIM, based on the well-studied polymerization of 2,5-dibromo-3-hexylthiophene.

| Catalyst | Monomer | Regioregularity (HT) | Mn (kDa) | PDI |

| Ni(dppp)Cl₂ | 2,5-dibromo-3-hexylthiophene | >95% | 10-50 | 1.2-1.5 |

| Ni(dppe)Cl₂ | 2,5-dibromo-3-hexylthiophene | >90% | 8-40 | 1.3-1.6 |

Data compiled from representative studies on poly(3-hexylthiophene) synthesis. psu.edursc.org

Direct Arylation Polymerization (DAP)

Direct Arylation Polymerization (DAP) has emerged as a more atom- and step-economical alternative to traditional cross-coupling polymerizations like Suzuki and Stille. DAP creates C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thus avoiding the synthesis of organometallic monomers. researchgate.net

For this compound, DAP would proceed by the palladium-catalyzed reaction between the C-Br bond of one monomer and the C-H bond at the 5-position of another monomer. This method can produce high molecular weight polymers, but a significant challenge is controlling the regioselectivity. acs.org Side reactions, such as β-defects arising from coupling at the 4-position, can disrupt the polymer's planarity and electronic properties. Research has focused on optimizing reaction conditions—including the choice of catalyst, ligand, base, and solvent—to minimize these defects and enhance head-to-tail (HT) regioregularity. researchgate.net For instance, using bulky ligands and specific carboxylate additives at lower temperatures has been shown to improve the properties of poly(3-hexylthiophene) synthesized via DAP. researchgate.netacs.org

Table 3: Representative Catalyst Systems for Direct Arylation Polymerization of Brominated Thiophenes

| Catalyst / Ligand | Base | Additive | Temperature (°C) | Resulting Polymer (P3HT) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Pivalic Acid | 90 | High Mn, moderate defects |

| Pd(OAc)₂ / P(o-MeOPh)₃ | K₂CO₃ | Pivalic Acid | 110 | High Mn, improved regioregularity |

| Pd-IPr | K₂CO₃ | Pivalic Acid | 70-140 | High Mn (26.9 kDa), 94% HT |

| Pd(OAc)₂ | K₂CO₃ | Neodecanoic Acid | 70 | Mn ~20 kDa, 93.5% HT |

Data adapted from DAP studies on 2-bromo-3-hexylthiophene. researchgate.netacs.org

Metalation and Subsequent Electrophilic Quenching

The strategic functionalization of the this compound core relies heavily on its conversion to a more reactive organometallic intermediate. This is typically achieved through metalation, a process that replaces the bromine atom with a metal, rendering the 5-position of the thiophene ring nucleophilic and amenable to reaction with a wide array of electrophiles.

Regioselective Lithiation and Magnesiation

The generation of organolithium and organomagnesium (Grignard) reagents from this compound is a critical first step for further derivatization. The regioselectivity of these reactions is paramount, with the bromine atom at the 5-position serving as a reliable handle for metal-halogen exchange.

Lithiation: The most common method for generating the lithiated species is through lithium-halogen exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi). chemicalforums.comup.ac.za The reaction proceeds rapidly and cleanly, taking advantage of the high reactivity of the carbon-bromine bond compared to the C-H or C-F bonds on the thiophene ring. up.ac.za The resulting 3-fluoro-2-hexylthien-5-yl-lithium is a potent nucleophile, though its stability requires maintaining low temperatures to prevent side reactions.

Magnesiation: The corresponding Grignard reagent, 3-fluoro-2-hexylthien-5-yl-magnesium bromide, can be prepared via two primary routes. The classic method involves the direct reaction of this compound with magnesium metal turnings in a solvent such as THF. researchgate.net Alternatively, a halogen-metal exchange can be performed using a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), often as a complex with lithium chloride (LiCl). sci-hub.seresearchgate.net This latter method, sometimes referred to as a Knochel-Hauser base, is often preferred for its milder conditions and tolerance of other functional groups. mdpi.com Due to the high strength of the C-F bond, direct formation of a Grignard reagent from a C-F bond is typically not feasible under these conditions. nih.gov

| Metalation Method | Reagent | Typical Conditions | Product |

| Lithiation | n-Butyllithium (n-BuLi) | THF, -78 °C | 3-Fluoro-2-hexylthien-5-yl-lithium |

| Magnesiation (Direct) | Magnesium (Mg) | THF, reflux | 3-Fluoro-2-hexylthien-5-yl-magnesium bromide |

| Magnesiation (Exchange) | i-PrMgCl·LiCl | THF, 0 °C to RT | 3-Fluoro-2-hexylthien-5-yl-magnesium chloride |

Functionalization with Carbon-Electrophiles

Once the organometallic intermediate is formed, it can be "quenched" by adding an electrophile. This step forms a new carbon-carbon bond at the 5-position of the thiophene ring, allowing for the introduction of a wide variety of functional groups. The choice of electrophile dictates the final functionality. ucalgary.camasterorganicchemistry.com

Common carbon electrophiles include aldehydes, ketones, and carbon dioxide.

Reaction with Aldehydes and Ketones: The nucleophilic thienyl-metal species readily adds to the electrophilic carbonyl carbon of aldehydes and ketones. chemguide.co.uk A subsequent acidic workup protonates the resulting alkoxide to yield secondary or tertiary alcohols, respectively. For example, quenching with formaldehyde (B43269) would introduce a hydroxymethyl group (-CH₂OH), while quenching with acetone (B3395972) would yield a 2-hydroxy-2-propyl group.

Reaction with Carbon Dioxide (CO₂): Bubbling CO₂ gas through the solution of the organometallic reagent, or pouring the solution over dry ice, results in carboxylation. An acidic workup then yields the corresponding 5-carboxylic acid derivative. masterorganicchemistry.comresearchgate.net

Reaction with Formylating Agents: Reagents such as N,N-dimethylformamide (DMF) can be used to introduce a formyl group (-CHO), yielding 3-fluoro-2-hexylthiophene-5-carbaldehyde. mdpi.comresearchgate.net

These reactions provide a powerful toolkit for elaborating the structure of this compound, creating a diverse library of derivatives from a single precursor.

| Organometallic Reagent | Electrophile | Functional Group Introduced | Product Class |

| Thienyl-lithium / -magnesium | Formaldehyde (CH₂O) | Hydroxymethyl (-CH₂OH) | Primary Alcohol |

| Thienyl-lithium / -magnesium | Aldehyde (R'CHO) | Secondary Alcohol (-CH(OH)R') | Secondary Alcohol |

| Thienyl-lithium / -magnesium | Ketone (R'C(O)R'') | Tertiary Alcohol (-C(OH)R'R'') | Tertiary Alcohol |

| Thienyl-lithium / -magnesium | Carbon Dioxide (CO₂) | Carboxyl (-COOH) | Carboxylic Acid |

| Thienyl-lithium / -magnesium | N,N-Dimethylformamide (DMF) | Formyl (-CHO) | Aldehyde |

Strategic Chemical Modifications for Polymerization and Conjugated Systems

The unique electronic properties imparted by the fluorine atom make this compound a valuable building block for advanced conjugated polymers. Strategic modifications are employed to transform this compound into a polymerizable monomer and to control the final properties of the resulting polymer, such as poly(3-hexylthiophene) analogues.

Monomer Design for Controlled Polymerization

To be used in the synthesis of well-defined, regioregular polymers, this compound must first be activated for polymerization. Grignard Metathesis (GRIM) polymerization is a premier method for achieving controlled, chain-growth polymerization of thiophene-based monomers. rsc.orgrsc.orgtdl.org

The process begins with the transformation of a di-halogenated thiophene into an active monomer. In a typical GRIM polymerization, a 2,5-dihalo-3-alkylthiophene is treated with one equivalent of a Grignard reagent, such as i-PrMgCl. researchgate.net This selectively forms a mono-Grignard species, which is the active monomer. For a monomer derived from this compound, one would typically start with a 2,5-dihalo precursor, for instance, 2,5-dibromo-3-fluoro-2-hexylthiophene. Reacting this precursor with i-PrMgCl would preferentially form the more stable Grignard reagent at the 5-position due to steric and electronic factors, yielding 2-bromo-5-chloromagnesio-3-fluoro-2-hexylthiophene.

This active monomer is then introduced to a nickel-based catalyst, commonly [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂). sci-hub.sersc.org The catalyst initiates a chain-growth polymerization process where each monomer unit is added in a controlled, regioregular fashion, leading to head-to-tail coupled poly(3-fluoro-2-hexylthiophene). acs.org The incorporation of fluorine into the thiophene backbone is known to stabilize the HOMO and LUMO energy levels of the resulting polymer, which can be beneficial for applications in organic electronics. acs.org The living nature of GRIM polymerization also allows for precise control over the polymer's molecular weight by adjusting the monomer-to-catalyst ratio. rsc.org

| Polymerization Step | Description | Key Reagents |

| Monomer Activation | A dihalo-thiophene is selectively converted into a mono-Grignard reagent. | 2,5-Dibromo-3-fluoro-2-hexylthiophene, i-PrMgCl·LiCl |

| Initiation & Propagation | A Ni(II) catalyst initiates a chain-growth polymerization of the active monomer. | Ni(dppp)Cl₂, THF |

| Termination | The polymerization is stopped by quenching the living chain ends. | H₂O, HCl, or a functional electrophile |

End-Functionalization Strategies for Poly(3-hexylthiophene) Analogues

A significant advantage of GRIM polymerization is that the polymer chains remain "living," meaning they are terminated by a reactive Grignard (C-MgX) species. rsc.org This allows for the introduction of specific chemical functionalities at the chain end by quenching the polymerization with a chosen electrophile, a process known as end-capping or end-functionalization. researchgate.net This strategy is a powerful tool for tailoring the properties of P3HT analogues for specific applications, such as improving their interface with other materials in electronic devices. researchgate.net

The living poly(3-fluoro-2-hexylthiophene) chain end can react with the same carbon electrophiles used for small molecule functionalization.

Introduction of Aldehyde/Keto Groups: Quenching with a protected aldehyde or ketone, followed by deprotection, can install a reactive carbonyl group at the chain end.

Introduction of Carboxylic Acid Groups: Reacting the living polymer with CO₂ yields a carboxylic acid-terminated polymer, which can improve adhesion to metal oxide surfaces like TiO₂. researchgate.net

Introduction of Heterocyclic Groups: Quenching with a functionalized Grignard reagent, such as a pyridylmagnesium halide, can attach heterocyclic units to the polymer terminus. sci-hub.se These groups can act as ligands for nanoparticles or alter the polymer's self-assembly behavior.

This ability to precisely control both the polymer backbone via monomer design and the chain termini via end-functionalization makes these fluorinated thiophene derivatives highly versatile materials for advanced functional systems.

| Desired End-Group | Quenching Electrophile | Potential Application |

| Hydroxyl (-OH) | Aldehyde (e.g., formaldehyde) followed by workup | Surface modification, initiation site for other polymerizations |

| Carboxylic Acid (-COOH) | Carbon Dioxide (CO₂) | Anchoring to metal oxide surfaces (e.g., in solar cells) |

| Pyridyl | Pyridylmagnesium halide | Ligand for quantum dots, directing self-assembly |

| Alkynyl | Alkynyl Grignard reagent | "Click" chemistry handle for further modification |

Theoretical and Computational Investigations of 5 Bromo 3 Fluoro 2 Hexylthiophene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of novel compounds. These computational methods provide insights into the fundamental characteristics that govern the behavior of materials, such as their conductivity, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for predicting the optimized geometry and electronic properties of substituted thiophenes. For 5-Bromo-3-fluoro-2-hexylthiophene, DFT calculations would likely be employed to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

| Property | Predicted Value (Illustrative) |

| Dipole Moment | ~2.5 D |

| Total Energy | (Specific value dependent on basis set and functional) |

| Aromaticity Index (NICS) | (Value indicating slight decrease compared to thiophene) |

Table 1: Illustrative DFT-calculated properties for this compound. Note: These are hypothetical values based on trends observed in similar compounds and are for illustrative purposes only.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic conductivity and optical properties of the material. semanticscholar.orgresearchgate.net

In this compound, the electron-withdrawing nature of the fluorine and bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene (B33073). The alkyl hexyl group, being electron-donating, would slightly counteract this effect. The precise energy levels, and thus the HOMO-LUMO gap, would be determined by the balance of these opposing electronic influences. A smaller HOMO-LUMO gap generally correlates with higher conductivity, a desirable trait for organic semiconductors.

| Orbital | Predicted Energy (Illustrative) |

| HOMO | -5.8 eV |

| LUMO | -2.2 eV |

| HOMO-LUMO Gap | 3.6 eV |

Table 2: Illustrative Frontier Molecular Orbital energies for this compound. Note: These are hypothetical values based on trends observed in similar compounds and are for illustrative purposes only.

Investigating Electron Affinities and Ionization Potentials

Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be derived from HOMO and LUMO energies. The ionization potential, the energy required to remove an electron, can be approximated by the negative of the HOMO energy. The electron affinity, the energy released when an electron is added, can be approximated by the negative of the LUMO energy. semanticscholar.org

For this compound, the lowered HOMO and LUMO levels due to the halogen substituents would result in a relatively high ionization potential and a higher electron affinity compared to alkylthiophenes. These properties are critical for designing efficient charge-injecting layers in organic light-emitting diodes (OLEDs) and for determining the stability of the material against oxidation and reduction.

| Property | Predicted Value (Illustrative) |

| Ionization Potential (IP) | 5.8 eV |

| Electron Affinity (EA) | 2.2 eV |

Table 3: Illustrative Electron Affinity and Ionization Potential for this compound. Note: These are hypothetical values based on trends observed in similar compounds and are for illustrative purposes only.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical properties and how it packs in the solid state. This, in turn, affects the bulk properties of the material, such as charge mobility.

Role of Halogen-Substituents in Molecular Conformation

The presence of both fluorine and bromine atoms at the 3- and 5-positions of the thiophene ring introduces significant intramolecular interactions. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could potentially influence the intermolecular packing of these molecules in a solid-state structure. Furthermore, the steric bulk of the bromine atom can influence the orientation of the adjacent hexyl chain. Computational studies on halogenated aromatic compounds have shown that such substituents can dictate the preferred molecular conformation.

Influence of the Hexyl Chain on Rotational Barriers and Steric Effects

The flexible hexyl chain at the 2-position introduces additional conformational complexity. The rotation of the hexyl group around the C-C bond connecting it to the thiophene ring will have an associated energy barrier. This rotational barrier is influenced by steric hindrance from the adjacent fluorine atom at the 3-position. Computational studies on similar alkyl-substituted aromatic compounds have demonstrated that such steric interactions can lead to preferred, lower-energy conformations of the alkyl chain. mdpi.com The conformation of the hexyl chain can significantly impact the solubility of the molecule and the morphology of thin films, which are crucial for device fabrication.

| Interaction | Predicted Effect |

| Hexyl Chain Rotation | Moderate energy barrier due to steric hindrance with the 3-fluoro substituent. |

| Intermolecular Stacking | Influenced by both halogen bonding and hexyl chain orientation. |

Table 4: Illustrative Conformational Effects in this compound. Note: These are qualitative predictions based on principles from related compounds.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions. For a molecule like this compound, understanding the mechanisms of its reactions is crucial for optimizing synthetic routes and predicting its behavior in polymerization processes.

The bromine atom at the 5-position of this compound is a key functional group, readily participating in various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, which are fundamental for the synthesis of conjugated polymers and complex organic molecules. Transition state theory, combined with computational methods like Density Functional Theory (DFT), allows for the elucidation of the energy profiles of these reactions.

While specific transition state analyses for this compound are not extensively documented, studies on analogous systems provide significant insights. For instance, the Suzuki-Miyaura cross-coupling of brominated thiophenes with arylboronic acids has been computationally investigated. These studies reveal that the reaction mechanism proceeds through the classical steps of oxidative addition, transmetalation, and reductive elimination. The nature and position of the substituents on the thiophene ring have a profound impact on the activation energies of these steps.

In a related context, computational studies on the Suzuki-Miyaura reactions of other halogenated heterocycles, such as bromopyrimidines and bromotryptophan derivatives, have been performed. mdpi.comnih.gov For example, DFT calculations on pyrimidine (B1678525) derivatives have been used to analyze their reactivity descriptors and electronic and structural relationships. mdpi.com The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density at the carbon-bromine bond, thereby affecting the ease of oxidative addition of the palladium catalyst. The fluorine atom at the 3-position in this compound, being electron-withdrawing, is expected to influence the reaction kinetics.

A representative, albeit simplified, energy profile for a Suzuki-Miyaura cross-coupling reaction is presented below. The values are hypothetical and serve to illustrate the concept.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Reactants (Thiophene-Br + Aryl-B(OR)₂) | 0 |

| 2 | Oxidative Addition TS | +15 to +25 |

| 3 | Oxidative Addition Product | -5 to -10 |

| 4 | Transmetalation TS | +10 to +20 |

| 5 | Reductive Elimination TS | +5 to +15 |

| 6 | Products (Thiophene-Aryl + Br-B(OR)₂) | -20 to -30 |

This table is illustrative and does not represent actual calculated values for this compound.

Regioselectivity is a critical aspect of the functionalization of substituted thiophenes. In the case of a molecule with multiple potential reaction sites, computational methods can predict the most likely outcome. For instance, in cross-coupling reactions of di-substituted thiophenes, the choice of which halogen is substituted can often be controlled.

Studies on the regioselective Suzuki-Miyaura coupling of dibrominated thiophenes have shown that the reaction often occurs preferentially at the more sterically accessible and electronically favorable position. d-nb.info The presence of the hexyl group at the 2-position and the fluorine at the 3-position in this compound introduces significant steric and electronic asymmetry.

Computational thermodynamics and kinetics can be employed to compare the activation barriers for the reaction at different sites. By calculating the energies of the transition states for substitution at different positions, the regiochemical outcome can be predicted. For example, a study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives highlighted the importance of the careful selection of reaction conditions to control the site of reaction. researchgate.net

The relative stability of the potential products can also be a guiding factor, although the reaction is often under kinetic control. DFT calculations can provide the Gibbs free energies of the different possible regioisomers, offering a thermodynamic perspective on the reaction landscape.

Simulations of Intermolecular Interactions in Solid-State Aggregation

The performance of thiophene-based materials in electronic devices is intrinsically linked to their solid-state packing and the resulting intermolecular interactions. The substituents on the thiophene ring play a crucial role in dictating the nature and strength of these interactions, which include π-π stacking, halogen bonding, and van der Waals forces.

Computational simulations, such as molecular dynamics (MD) and quantum chemical calculations on molecular clusters, are invaluable for understanding the aggregation behavior of molecules like this compound. Studies on poly(3-hexylthiophene) (P3HT) have shown that the hexyl side chains significantly influence the interchain packing and morphology. nih.govtue.nl MD simulations have revealed that P3HT can form helical structures, and the stability of these structures is affected by the surrounding environment. tue.nl

The presence of bromine and fluorine atoms introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. Computational investigations of halogenated organic molecules have demonstrated that these interactions can be significant in directing crystal packing. mdpi.comumn.edudntb.gov.uabohrium.com The interplay between π-π stacking of the thiophene rings and potential Br···F, Br···S, or Br···π interactions would be a key determinant of the solid-state structure of this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are often used to characterize and quantify these weak intermolecular interactions. mdpi.comumn.edu For example, calculations on halogenated oxindoles have been used to compare the energies of Br···Br, C-H···Br, and N-H···O interactions. mdpi.comumn.edu Similar analyses could be applied to dimers and larger aggregates of this compound to understand the dominant forces in its solid-state assembly.

A summary of typical intermolecular interaction energies is provided below. These are general values and the specific energies for this compound would require dedicated calculations.

| Interaction Type | Typical Energy Range (kcal/mol) |

| π-π Stacking (Thiophene) | -2 to -10 |

| Halogen Bonding (C-Br···X) | -1 to -5 |

| van der Waals (Hexyl chains) | Variable, cumulative |

| Dipole-Dipole | -1 to -5 |

Role of 5 Bromo 3 Fluoro 2 Hexylthiophene in the Development of Advanced Organic Semiconductor Research

As a Monomeric Building Block for Conjugated Polymers

The primary role of 5-Bromo-3-fluoro-2-hexylthiophene in organic semiconductor research is as a precursor for the synthesis of fluorinated conjugated polymers. Its structure is intentionally designed to be incorporated into polymer chains, imparting specific and desirable traits that enhance performance in electronic devices.

This compound is a derivative of the well-known 3-hexylthiophene (B156222) (3HT) monomer, the building block for poly(3-hexylthiophene) (P3HT), a benchmark p-type semiconductor in organic electronics. acs.org The bromo- and fluoro-substituents at the 5- and 3-positions, respectively, are critical for its function. The bromine at the 5-position serves as a reactive site for polymerization, particularly through Kumada catalyst-transfer polycondensation (KCTP) and other cross-coupling reactions. This allows for its incorporation into poly(3-alkylthiophene) (P3AT) backbones, resulting in a polymer that can be described as poly(3-fluoro-2-hexylthiophene).

The introduction of the fluorine atom at the 3-position of the thiophene (B33073) ring fundamentally alters the electronic nature of the monomer unit, which in turn influences the properties of the entire polymer chain. Research on analogous fluorinated polythiophenes has demonstrated the significant impact of this substitution. acs.org

The regioregularity, or the specific orientation of monomer units within the polymer chain, is crucial for achieving high charge carrier mobility in P3ATs. Head-to-tail (HT) coupling is desired over head-to-head (HH) or tail-to-tail (TT) couplings, which can introduce defects and disrupt conjugation. The synthesis of highly regioregular fluorinated polythiophenes has been successfully achieved using monomers analogous to this compound. acs.org

A key strategy involves Grignard Metathesis (GRIM) polymerization. In a study on the closely related isomer, 2,5-dibromo-3-fluoro-4-octylthiophene, it was shown that the fluorine substituent exerts a strong directing effect during the Grignard formation step. acs.org This effect leads to the selective formation of a single Grignard isomer, which is a crucial step for achieving a highly regioregular polymer. acs.org When this monofunctional Grignard reagent is polymerized, it results in a polymer with a high degree of regioregularity, minimizing defects in the polymer backbone. acs.org This approach is a significant advancement over the polymerization of non-fluorinated dibrominated thiophenes, which often yield a mixture of Grignard isomers and thus lower regioregularity. acs.org

Table 1: Comparison of Polymerization Outcomes for Fluorinated and Non-Fluorinated Thiophene Monomers

| Monomer | Polymerization Condition | Outcome | Reference |

|---|---|---|---|

| 2,5-dibromo-3-octylthiophene | Treatment with 0.97 equiv. of isopropylmagnesium bromide/lithium chloride | Approx. 4:1 mixture of Grignard isomers | acs.org |

The presence of fluorine and bromine substituents on the thiophene ring has a profound impact on the final polymer's solid-state structure. The fluorine atom, due to its high electronegativity and steric interactions, influences the planarity of the polymer backbone.

Studies have shown that backbone fluorination promotes a more co-planar conformation. acs.org This increased planarity is attributed to favorable intramolecular interactions and leads to an enhanced tendency for the polymer chains to aggregate in solution. acs.org In the solid state, this translates to more ordered intermolecular packing and higher crystallinity. For instance, fluorinated polythiophenes exhibit significantly higher melting temperatures and crystallization enthalpies compared to their non-fluorinated counterparts, indicating a more ordered and stable crystalline structure. acs.org This enhanced order is critical for efficient charge transport between polymer chains in a thin film.

Influence on Electronic and Optical Properties of Conjugated Systems

The strategic placement of fluorine on the thiophene ring is a key method for tuning the electronic energy levels of the resulting polymer, which is essential for optimizing its performance in devices like organic solar cells and field-effect transistors.

The primary electronic effect of substituting the thiophene backbone with fluorine is the lowering of the polymer's energy levels, particularly the Highest Occupied Molecular Orbital (HOMO). acs.orgnih.gov The electron-withdrawing nature of the fluorine atom stabilizes the electronic states. Research on poly(3-alkyl-4-fluoro)thiophenes revealed that fluorination leads to an increase in the polymer's ionization potential, which corresponds to a deeper HOMO level. acs.org This is advantageous in organic photovoltaics, as a deeper HOMO level in the donor polymer often leads to a higher open-circuit voltage (Voc) in the device.

Interestingly, while the HOMO level is significantly affected, the optical band gap of these fluorinated polymers does not show a significant change compared to non-fluorinated analogues. acs.org However, the improved backbone coplanarity and crystallinity associated with fluorination directly lead to enhanced charge carrier mobility. For fluorinated polythiophenes, average charge carrier mobilities in field-effect transistors have been found to increase by up to a factor of five. acs.org

Table 2: Electronic and Thermal Properties of Fluorinated vs. Non-Fluorinated Polythiophenes

| Polymer | Ionization Potential (eV) | Optical Band Gap (eV) | Melting Temperature (°C) | Charge Carrier Mobility | Reference |

|---|---|---|---|---|---|

| P3HT (non-fluorinated) | ~4.7 | ~1.9 | ~238 | Baseline | acs.orgacs.org |

Theoretical studies using Density Functional Theory (DFT) on halogen-substituted P3HT have further elucidated these effects. journaljenrr.com These calculations show that halogenation affects bond lengths and angles, which in turn alters the electronic structure. journaljenrr.com Fluorine substitution is predicted to lower the band gap compared to the unsubstituted polymer, making the material more suitable for photovoltaic applications. journaljenrr.comresearchgate.net The substitution also increases the reactivity of the polymer, as indicated by a decrease in chemical hardness, which can influence interactions with other molecules in a device, such as electron acceptors in a solar cell blend. journaljenrr.comresearchgate.net These modifications to the electronic interactions are fundamental to the improved performance seen in devices incorporating fluorinated polythiophenes derived from monomers like this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(3-alkylthiophene) (P3AT) |

| Poly(3-hexylthiophene) (P3HT) |

| 2,5-dibromo-3-octylthiophene |

| 2,5-dibromo-3-fluoro-4-octylthiophene |

| isopropylmagnesium bromide |

| lithium chloride |

| Poly(3-fluoro-2-hexylthiophene) |

| 3-hexylthiophene |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Scalability and Efficiency

The viability of 5-Bromo-3-fluoro-2-hexylthiophene as a building block for commercial applications hinges on the development of scalable and efficient synthetic protocols. Current approaches to analogous compounds often involve multi-step sequences that may suffer from moderate yields and the need for costly purification techniques. Future research should prioritize the development of novel synthetic routes that are both high-yielding and amenable to large-scale production.

One promising avenue is the exploration of late-stage C-H activation techniques. Direct C-H functionalization would circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. For instance, developing a regioselective C-H bromination of a 3-fluoro-2-hexylthiophene precursor at the 5-position would be a significant advancement.

Furthermore, flow chemistry presents an attractive alternative to traditional batch synthesis for enhancing scalability and safety. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and purity while minimizing the handling of hazardous reagents.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established methodologies for individual steps. | Lower overall yield, more purification steps, less scalable. |

| Late-Stage C-H Activation | Atom-economical, shorter synthetic route. | Achieving high regioselectivity can be difficult. |

| Flow Chemistry | Enhanced scalability, safety, and process control. | Requires specialized equipment and optimization. |

Exploring Unconventional Halogenation and Alkylation Strategies

The precise placement of the bromo, fluoro, and hexyl groups on the thiophene (B33073) ring is critical to the molecule's electronic properties. Future investigations should delve into unconventional methods for introducing these functionalities with high regioselectivity.

For halogenation, the use of milder and more selective brominating agents beyond traditional reagents like N-bromosuccinimide (NBS) could lead to cleaner reactions and higher yields. Similarly, exploring alternative fluorinating agents and conditions for the synthesis of the 3-fluorothiophene (B1278697) precursor is warranted. While direct fluorination of thiophene is challenging, novel methodologies are continuously being developed.

In terms of alkylation, cross-coupling reactions remain a staple. However, research into more sustainable and efficient catalytic systems, such as those based on earth-abundant metals or even metal-free conditions, would be highly beneficial. The development of a one-pot synthesis that combines fluorination, alkylation, and bromination in a tandem sequence would represent a major breakthrough in efficiency.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure of this compound, advanced spectroscopic methods can provide deeper insights into its electronic and conformational properties.

Two-dimensional NMR techniques, such as HSQC and HMBC, will be crucial for unambiguously assigning the proton and carbon signals, especially given the complex splitting patterns that can arise from fluorine-proton and fluorine-carbon couplings. Solid-state NMR could also be employed to study the packing and morphology of materials derived from this compound.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. scholaris.ca Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can provide extremely accurate mass measurements, which is critical for distinguishing between compounds with similar masses. nih.gov

Table 2: Spectroscopic Techniques for Characterization

| Technique | Information Provided | Relevance to this compound |

| 1H, 13C, 19F NMR | Basic structural confirmation and connectivity. | Essential for initial identification and purity assessment. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of complex spectra. | Crucial for unambiguous structural confirmation. |

| Solid-State NMR | Information on solid-state packing and morphology. | Important for understanding the properties of derived materials. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the chemical formula and isotopic distribution. |

Further Computational Modeling for Predictive Material Design

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the electronic and optical properties of new materials, thereby guiding synthetic efforts. researchgate.netmdpi.com Future research should leverage advanced computational methods to build a comprehensive understanding of this compound and its derivatives.

DFT calculations can be used to predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and the intramolecular and intermolecular interactions. acs.orgnih.gov This information is vital for predicting the performance of materials in electronic devices. For example, the fluorination of the thiophene backbone is known to modulate electro-optical properties, often lowering both the bandgap and stabilizing the ionization energy level. acs.orgresearchgate.net

Molecular dynamics simulations can be used to model the self-assembly and morphology of polymers and small molecules derived from this compound in the solid state. Understanding how these molecules pack is crucial for predicting charge transport properties.

Integration into Multi-Component Organic Electronic Systems

The primary application of this compound is expected to be as a monomer for the synthesis of conjugated polymers and small molecules for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). nih.govijsr.net Future research should focus on the synthesis of such materials and their integration into multi-component systems.

The bromine atom at the 5-position makes this compound an ideal candidate for polymerization via cross-coupling reactions like Stille or Suzuki coupling. jcu.edu.au This allows for the creation of well-defined, regioregular polymers with tailored properties. The fluorine at the 3-position is expected to influence the electronic properties and stability of the resulting polymer.

In the context of OSCs, polymers derived from this monomer could be blended with fullerene or non-fullerene acceptors to form the active layer. uni-ulm.de The performance of these devices will depend on the interplay between the electronic properties of the donor and acceptor materials, as well as the morphology of the blend.

Table 3: Potential Applications in Organic Electronics

| Device | Role of this compound Derivative | Key Properties to Optimize |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer. | Charge carrier mobility, on/off ratio, stability. |

| Organic Solar Cells (OSCs) | Donor material in the active layer. | HOMO/LUMO levels, absorption spectrum, morphology with acceptor. |

Investigation of Structure-Property Relationships in Derivatized Analogues

A systematic investigation into the structure-property relationships of analogues of this compound will provide invaluable insights for the rational design of new materials. By systematically varying the substituents, it is possible to fine-tune the electronic and physical properties of the resulting compounds.

For example, the length and branching of the alkyl chain at the 2-position can be varied to modulate solubility and solid-state packing. Replacing the hexyl group with other functional groups could introduce new properties. Similarly, replacing the bromine atom at the 5-position with other reactive groups could open up new avenues for polymerization and functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.